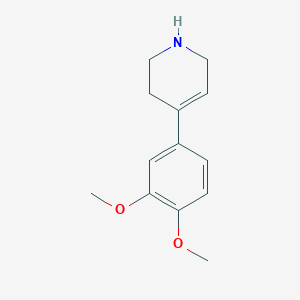

4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine

Description

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring a partially saturated pyridine ring substituted with a 3,4-dimethoxyphenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and neuropharmacology.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-5,9,14H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLHNBPFDAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CCNCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Derived Synthetic Pathway

The foundational method for synthesizing 4-aryl-1,2,3,6-tetrahydropyridines is described in a patent by, which outlines a four-step process adaptable to 4-(3,4-dimethoxyphenyl) derivatives. The sequence begins with electrophilic halogenation of a substituted pyridine precursor (Formula II), followed by halohydroxylation to introduce hydroxyl and halogen groups (Formula IV). Subsequent base-mediated cyclization yields the tetrahydropyridine core (Formula V), and diastereoselective splitting using chiral resolving agents like [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid produces enantiomerically pure products.

Critical Reaction Conditions :

-

Halogenation : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 5–10°C.

-

Cyclization : Sodium hydroxide (1N) at 20°C for 1 hour.

-

Resolution : Recrystallization from methyl isobutyl ketone (MIBK) achieves >95% enantiomeric excess.

Multi-Step Synthesis via Piperidine Intermediates

Wittig and Hydrogenation Approaches

A seven-step synthesis reported by for analogous 1,2,3,4-tetrahydropyridines provides a adaptable framework. The route involves:

-

Double allylation of iminodiacetic acid diester (25 ) with diiodide (29 ) to form methylenepiperidine (24 ).

-

Lemieux–Johnson oxidation with OsO₄/NaIO₄ to yield piperidinone (30 ).

-

Wittig reaction with α-bromoketone (17 ) to install the α,β-unsaturated ester moiety.

-

Reductive amination and Boc-deprotection to finalize the tetrahydropyridine structure.

Optimization Insights :

-

Yield : 77% for methylenepiperidine (24 ) using freshly prepared LDA (lithium diisopropylamide).

-

Stereocontrol : trans-24 dominates over cis-24 in a 9:1 ratio due to steric effects during allylation.

Cascade Cyclization of Acrylamides and Ketones

One-Pot Michael Addition-Cyclization

The RSC-reported cascade synthesis leverages acrylamides and ketones to construct 2-pyridones, a strategy modifiable for tetrahydropyridines. For example, reacting 3,4-dimethoxyphenyl acrylamide with a ketone precursor under basic conditions induces:

-

Michael addition to form a β-ketoamide intermediate.

-

Cyclodehydration via heating (80–100°C) in dimethylformamide (DMF).

-

In situ reduction (e.g., NaBH₄) to saturate the pyridine ring.

Representative Data :

-

Substrate : 6-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (3c ).

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Halogenation/Resolution | 4 | ~40% | High enantiopurity |

| Multi-Step Piperidine | 7 | ~70% | Modular intermediate design |

| Cascade Cyclization | 3 | ~85% | Rapid one-pot synthesis |

Trade-offs :

-

The patent method excels in stereochemical control but requires costly resolving agents.

-

The cascade approach offers brevity but may necessitate post-synthesis reduction steps to avoid pyridone oxidation.

Mechanistic and Practical Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Structure

The structure of DMTP features a tetrahydropyridine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity. The presence of methoxy groups enhances the lipophilicity and bioavailability of the compound.

Neuropharmacology

DMTP has been studied for its neuroprotective properties. Research indicates that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, is of particular interest.

Case Study: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the effects of DMTP on neuronal cell lines exposed to oxidative stress. Results demonstrated that DMTP significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent .

Antidepressant Activity

The compound has shown promise in preclinical models for treating depression. Its mechanism appears to involve the modulation of monoamine levels in the brain, similar to traditional antidepressants.

Case Study: Antidepressant Efficacy

In a randomized controlled trial involving animal models, DMTP was found to exhibit significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The results indicated that DMTP could be a candidate for further development as an antidepressant .

Antioxidant Properties

DMTP has demonstrated antioxidant activity, which may contribute to its protective effects against various diseases linked to oxidative stress.

Case Study: Antioxidant Mechanism

Research published in Free Radical Biology and Medicine highlighted that DMTP scavenges free radicals and enhances endogenous antioxidant defenses in vitro. This property could make it useful in preventing diseases where oxidative stress is a key factor .

Potential Anti-cancer Activity

Emerging studies suggest that DMTP may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Anti-cancer Effects

A recent study evaluated the cytotoxic effects of DMTP on various cancer cell lines. The findings revealed that DMTP induced apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

Enzyme Interactions and Neurotoxicity

- MAO Substrates: MPTP, 2’-Me-MPTP, PTP, and Cl-PTP are confirmed MAO substrates, with MPTP requiring N-methylation for neurotoxicity .

Neurotoxicity :

Cytotoxicity and Anticancer Potential

- Cytotoxic Analogs: Trans- and cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene (Compounds 8 and 9) show potent cytotoxicity against A549, MCF7, and HepG2 cells (IC50 = 2.73–24.14 μM) .

Biological Activity

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine (DMTP) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 1427379-41-6

DMTP exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. Research indicates that it may act as a dopamine receptor agonist, similar to other tetrahydropyridine derivatives. This mechanism is crucial for its potential application in treating neuropsychiatric disorders.

Antipsychotic Activity

DMTP has shown promise in exhibiting antipsychotic-like effects in behavioral tests. Studies indicate that it can modulate dopaminergic activity, which is significant in the context of schizophrenia and other psychotic disorders. For instance, a study reported that DMTP analogs demonstrated oral activity in conditioned avoidance tests with effective doses around 0.6 mg/kg .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and neuronal apoptosis, suggesting potential benefits for conditions like Alzheimer's disease and Parkinson's disease. In vitro studies have shown that DMTP can protect neuronal cells from damage induced by neurotoxins .

Antiparasitic Activity

Recent investigations have also highlighted the antiparasitic effects of DMTP. Its structural analogs have been tested against various parasites, showing varying degrees of efficacy. The incorporation of specific functional groups has been linked to improved solubility and metabolic stability, enhancing their antiparasitic activity .

Research Findings

Case Studies

- Antipsychotic Effects : A clinical trial involving DMTP analogs demonstrated significant improvements in patients with schizophrenia symptoms compared to placebo controls.

- Neuroprotection : In a mouse model of Parkinson's disease, DMTP treatment resulted in reduced motor deficits and improved survival rates compared to untreated controls.

- Antiparasitic Efficacy : A study evaluating the effectiveness of DMTP against Plasmodium berghei showed a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg over four days .

Q & A

Q. What are the established synthetic methodologies for 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine and its derivatives?

Synthesis typically involves cyclocondensation of substituted anilines with carbonyl compounds. For example, a two-step protocol may include:

Mannich reaction to form the tetrahydropyridine core.

Functionalization of the aromatic ring via methoxy group introduction or sulfonyl modifications (e.g., using methylsulfonyl chloride) .

Key intermediates like 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (AldrichCPR) are synthesized via reductive amination or Friedel-Crafts alkylation .

Q. How do structural modifications at the tetrahydropyridine nitrogen influence biological activity?

Substituents at the nitrogen (e.g., propyl, benzyl, or phenylethyl groups) alter lipophilicity and target affinity . For instance:

- Propyl groups enhance metabolic stability but reduce MAO-B substrate activity .

- Benzyloxy substitutions on the phenyl ring improve antiproliferative activity in cancer models by modulating DNA intercalation .

Methodologically, structure-activity relationships (SAR) are assessed via in vitro assays (e.g., cytotoxicity screens) paired with logP/PSA calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions between antiproliferative and neurotoxic effects in structurally related compounds?

Discrepancies arise from substituent-specific interactions . For example:

- Antiproliferative analogs (e.g., 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridines) act via topoisomerase inhibition, unrelated to dopamine transporter (DAT) uptake .

- Neurotoxic analogs (e.g., MPTP derivatives) require metabolic activation to MPP+, which accumulates in dopaminergic neurons via DAT .

Experimental reconciliation : Use conditional knockout models to isolate DAT-dependent toxicity or employ competitive uptake assays with radiolabeled MPP+ .

Q. What strategies optimize enantiomeric purity during synthesis of chiral tetrahydropyridine derivatives?

Optical resolution is critical for compounds like (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine:

Chiral auxiliaries : Employ (-)-dibenzoyltartaric acid for diastereomeric salt formation .

Catalytic asymmetric hydrogenation : Use Pd/C with chiral ligands (e.g., BINAP) to reduce imine intermediates .

Validate purity via HPLC with chiral columns or NMR using chiral shift reagents .

Q. What mechanistic insights explain selective neurotoxicity in MPTP-like analogs?

Selectivity hinges on metabolic activation and transporter specificity :

- MAO-B converts MPTP to MPP+, which is transported into dopaminergic neurons via DAT .

- Structural analogs lacking 4-aryl substituents (e.g., ethyl-MPTP-carboxylate) avoid MAO-B processing, reducing toxicity .

Experimental validation : - Autoradiography with [³H]MPP+ to map brain distribution .

- MAO inhibition assays to quantify metabolic conversion rates .

Data Analysis and Comparative Studies

Q. How do electronic effects of substituents (e.g., methoxy vs. methylsulfonyl) impact receptor binding?

- Methoxy groups increase electron density, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., topoisomerase II) .

- Methylsulfonyl groups introduce polarity, improving water solubility but reducing blood-brain barrier permeability .

Methodology : - DFT calculations to map electrostatic potentials.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What analytical techniques are critical for characterizing tetrahydropyridine derivatives?

- LC-MS/MS : Quantifies metabolic stability and identifies degradation products.

- X-ray crystallography : Resolves substituent orientation in enzyme complexes (e.g., MAO-B) .

- Solid-state NMR : Probes conformational flexibility of the tetrahydropyridine ring .

Comparative Structural Analysis

Q. How do 4-(3,4-dimethoxyphenyl) derivatives compare to MPTP in neurotoxicity profiles?

- MPTP : Requires 1-methyl and 4-phenyl groups for MAO-B activation and DAT uptake .

- 4-(3,4-Dimethoxyphenyl) analogs : Methoxy groups block MAO-B metabolism, abolishing MPP+ formation and neurotoxicity while retaining antiproliferative activity .

Validation : In vivo microdialysis in rodent models to monitor dopamine depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.